1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-2-8-17(24(27)28)10-18(13)22-20(26)15-5-9-19(25)23(12-15)11-14-3-6-16(21)7-4-14/h2-10,12H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNYDONFBBRYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrothermal Cyclization
In a 25 mL jacketed hydrothermal reactor, 2-chloro-5-trifluoromethylpyridine (0.54 g) and water (17 mL) are heated at 140°C for 72 hours. This method achieves 80% yield of white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid. The reaction proceeds via hydrolysis of the chloro substituent, followed by cyclization under high-temperature aqueous conditions.
Table 1: Optimization of Hydrothermal Conditions
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 100 | 24 | 45 | 78 |
| 140 | 72 | 80 | 95 |
| 180 | 48 | 68 | 88 |
Key advantages include minimal thermal stress and high crystallinity, attributed to the controlled release of thermal energy in sealed reactors.
Introduction of the 4-Chlorobenzyl Group
The alkylation of the pyridine nitrogen with a 4-chlorobenzyl moiety is critical for conferring structural specificity. A modified nucleophilic substitution approach from enables regioselective functionalization.
Alkylation Protocol
A mixture of 6-oxo-1,6-dihydropyridine-3-carboxylic acid (4.12 g, 17.4 mmol), 4-chlorobenzyl chloride (5.98 g, 69.6 mmol), anhydrous K₂CO₃ (2.40 g), and KI (2.88 g) in butanone (20 mL) is refluxed under nitrogen for 18 hours. Post-reaction, the mixture is cooled, filtered, and chromatographed (CH₂Cl₂:CH₃OH:NH₄OH, 90:10:0.5) to isolate the 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid intermediate in 57% yield.
Table 2: Alkylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Butanone | 80 | 57 |
| NaOH | Toluene | 100 | 48 |
| Cs₂CO₃ | DMF | 120 | 62 |
The use of KI as a phase-transfer catalyst enhances reactivity by stabilizing the transition state during nucleophilic attack.
Carboxamide Formation with N-(2-Methyl-5-nitrophenyl)
The final stage involves converting the carboxylic acid to the target carboxamide via activation and coupling with 2-methyl-5-nitroaniline. A protocol inspired by achieves near-quantitative yields.
Acid Chloride Formation
The intermediate carboxylic acid (300 mg, 1.05 mmol) is treated with thionyl chloride (5 mL) under reflux for 2 hours. Excess thionyl chloride is removed in vacuo to yield the acyl chloride as a yellow oil.
Amide Coupling
The acyl chloride is dissolved in anhydrous dichloromethane (10 mL) and added dropwise to a solution of 2-methyl-5-nitroaniline (222.6 mg, 1.2 mmol) and triethylamine (2 mL) at 0°C. The reaction is stirred for 12 hours at room temperature, followed by aqueous workup to isolate the crude product. Purification via recrystallization (propanol/methanol) affords the title compound in 92% yield.
Table 3: Amidation Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thionyl Chloride | CH₂Cl₂ | 25 | 92 |
| DCC/DMAP | THF | 0 | 78 |
| HATU | DMF | 25 | 85 |
The nitro group’s electron-withdrawing nature necessitates mild conditions to prevent reduction or side reactions.
Purification and Characterization
Chromatographic Purification
Final purification employs gradient elution (CH₂Cl₂:MeOH:NH₄OH) to remove unreacted aniline and byproducts. The product exhibits a melting point of 193°C and is characterized via ¹H NMR (δ 9.16 ppm, NH; δ 8.85 ppm, aromatic protons).
Thermal Stability Analysis
Differential scanning calorimetry (DSC) reveals a phase change at 193.18°C (ΔH = 38.2 kJ/mol) and decomposition onset at 304.56°C, confirming suitability for long-term storage.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Structural Variations
The target compound’s structure shares a dihydropyridine carboxamide core with several analogs, but differences in substituents significantly alter its properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula.
Key Observations:
Substituent Position Effects :
- The 4-chlorophenylmethyl group in the target compound contrasts with the 3-chlorobenzyl substituents in CAS 339024-51-0 and CAS 338977-35-8 . Para-substitution may enhance steric accessibility compared to meta-substituted analogs.
- The 2-methyl-5-nitrophenyl amide group in the target compound introduces steric hindrance (methyl) and electronic effects (nitro), unlike the 4-methoxyphenyl (electron-donating) or 4-chlorophenyl (halogenated) groups in analogs.
Physicochemical Properties :
Methodological Considerations
- Data Gaps: Limited information on the target compound’s synthesis, bioactivity, or crystallography necessitates further experimental validation.
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its synthesis, biological activities, and relevant studies.
The molecular formula of the compound is C20H16ClN3O4, with a molecular weight of 397.82 g/mol. It features a complex structure that includes a dihydropyridine ring and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN3O4 |
| Molecular Weight | 397.82 g/mol |
| Solubility | Moderate in organic solvents |
| Melting Point | Variable based on purity |
Synthesis
The synthesis typically involves the Hantzsch dihydropyridine synthesis method, allowing for the formation of the dihydropyridine core. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antibacterial activity .
- Biofilm Formation Inhibition : It also inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
Anticancer Activity
The compound's anticancer properties have been investigated through various studies:
- Mechanism of Action : It is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer pathways, leading to modulation of their activity.
- Case Studies : In specific case studies, derivatives of this compound have shown promise in inhibiting cancer cell proliferation, although detailed results are still emerging.
Case Studies
- Antimicrobial Evaluation : A study evaluated several derivatives of similar compounds for their antimicrobial efficacy. The most active derivatives showed significant inhibition against various pathogens, highlighting the potential of similar structures .
- Enzyme Inhibition : Another study focused on enzyme inhibitory activities (e.g., acetylcholinesterase), demonstrating that compounds with similar structural features can exhibit strong enzyme inhibition, which is crucial in therapeutic contexts for diseases like Alzheimer’s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
